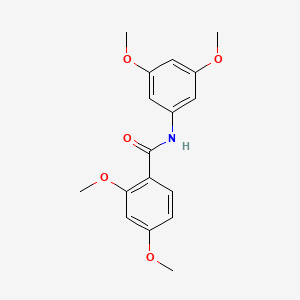
4-benzylidene-2-(3-chloro-1-benzothien-2-yl)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzylidene-2-(3-chloro-1-benzothien-2-yl)-1,3-oxazol-5(4H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains an oxazole ring, a benzene ring, and a thienyl group. It has been synthesized through various methods and has shown promising results in scientific research applications.
作用機序
The mechanism of action of 4-benzylidene-2-(3-chloro-1-benzothien-2-yl)-1,3-oxazol-5(4H)-one in its various applications is not yet fully understood. However, studies have suggested that its anticancer activity may be due to its ability to induce apoptosis in cancer cells. Its fluorescent properties may be attributed to its ability to bind to metal ions and undergo a conformational change.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzylidene-2-(3-chloro-1-benzothien-2-yl)-1,3-oxazol-5(4H)-one have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have demonstrated its potential as an anticancer agent in animal models. However, further studies are needed to fully understand its biochemical and physiological effects.
実験室実験の利点と制限
The advantages of using 4-benzylidene-2-(3-chloro-1-benzothien-2-yl)-1,3-oxazol-5(4H)-one in lab experiments include its potential as an anticancer agent, its fluorescent properties, and its potential as a pesticide. However, its limitations include its relatively low solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the study of 4-benzylidene-2-(3-chloro-1-benzothien-2-yl)-1,3-oxazol-5(4H)-one. These include:
1. Further studies to fully understand its mechanism of action in its various applications.
2. Exploration of its potential as a fluorescent probe for the detection of other metal ions.
3. Development of new synthetic methods to improve its yield and purity.
4. Investigation of its potential as a pesticide for agricultural applications.
5. Studies to optimize its anticancer activity and minimize its potential toxicity.
In conclusion, 4-benzylidene-2-(3-chloro-1-benzothien-2-yl)-1,3-oxazol-5(4H)-one is a compound that has shown promising results in scientific research applications. Its potential as an anticancer agent, fluorescent probe, and pesticide make it a molecule of interest for further study. However, its limitations and potential toxicity must also be considered. Future research in this field may lead to the development of new treatments for cancer, improved detection methods for metal ions, and new pesticides for agricultural applications.
合成法
The synthesis of 4-benzylidene-2-(3-chloro-1-benzothien-2-yl)-1,3-oxazol-5(4H)-one has been achieved through various methods, including the reaction of 2-aminothiophenol with benzaldehyde followed by the reaction of the resulting product with chloroacetic acid and cyclization to form the oxazole ring. Another method involves the reaction of 2-(3-chloro-1-benzothien-2-yl)acetic acid with benzaldehyde and cyclization to form the oxazole ring.
科学的研究の応用
4-benzylidene-2-(3-chloro-1-benzothien-2-yl)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, this compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In materials science, it has been utilized as a fluorescent probe for the detection of various metal ions. In agriculture, it has been studied for its potential as a pesticide.
特性
IUPAC Name |
(4E)-4-benzylidene-2-(3-chloro-1-benzothiophen-2-yl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClNO2S/c19-15-12-8-4-5-9-14(12)23-16(15)17-20-13(18(21)22-17)10-11-6-2-1-3-7-11/h1-10H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJFWTCFEHCHBX-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=C(C4=CC=CC=C4S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5789839.png)

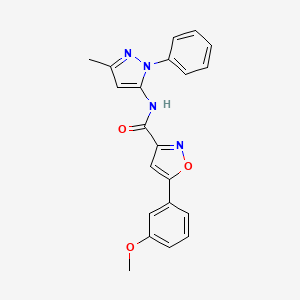
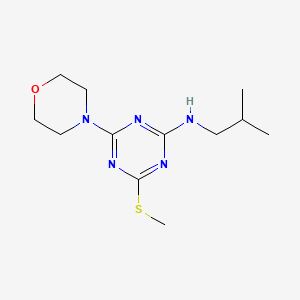

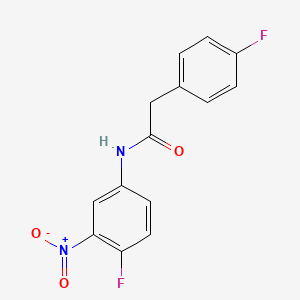
![3-(4-methoxyphenyl)-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5789866.png)
![N-(2-{[3-(dimethylamino)propyl]amino}ethyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5789871.png)
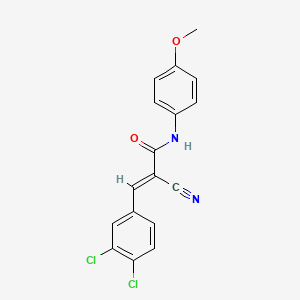
![6-methyl-2-{[(4-nitro-2-thienyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5789883.png)
![methyl 2-(benzoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5789887.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5789896.png)
